Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene is a compound that belongs to the class of stilbene derivatives, characterized by a phenolic structure with a dimethylaminoethoxy group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of selective estrogen receptor modulators (SERMs) and other therapeutic agents.
Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene can be classified as a synthetic estrogen due to its structural similarity to natural estrogens. It is also categorized under SERMs, which exhibit tissue-selective estrogenic activity, making them valuable in treating conditions like breast cancer and osteoporosis .
The synthesis of alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene typically involves a multi-step reaction sequence. The initial step includes the condensation of cinnamic aldehyde with 4-[2-(N,N-dimethylamino)ethoxy]benzophenone, followed by subsequent reactions to form the stilbene backbone.
Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene features a stilbene core with the following key components:
The primary reactions involving alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene include:
Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene functions primarily through its interaction with estrogen receptors. It can act as an agonist or antagonist depending on the target tissue:
Research indicates that modifications at specific positions on the stilbene structure can significantly alter its binding affinity and biological activity towards estrogen receptors .
Alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene has several potential applications:
The chemical backbone of α-[4-(2-dimethylaminoethoxy)phenyl]stilbene centers on the stilbene pharmacophore, characterized by two phenyl rings connected by an ethylene bridge. This core structure enables π-π stacking interactions with biological targets and provides a platform for strategic modifications [1] [6]. The compound belongs to the diphenylethylene class of selective estrogen receptor modulators (SERMs), sharing structural homology with therapeutic agents like tamoxifen and raloxifene [3] [9]. Key derivatives include halogen-substituted variants (e.g., chloro-tamoxifen analogs) and deuterated forms (e.g., α-[4-(2-dimethylaminoethoxy)phenyl]stilbene-d₆), where isotopic labeling facilitates metabolic studies [1] [3].
Table 1: Structural Taxonomy of Stilbene-Based SERMs
Compound | R₁ Group | R₂ Group | Key Modifications |
---|---|---|---|
Parent Stilbene | H | H | Unsubstituted scaffold |
α-[4-(2-Dimethylaminoethoxy)phenyl]stilbene | H | −CH₂CH₂N(CH₃)₂ | Basic side chain for ER binding |
Tamoxifen | −CH₂CH₃ | −CH₂CH₂N(CH₃)₂ | Ethyl substituent on phenyl ring |
Deuterated analog (TRC-D471497) | D₆ (N-methyl) | −CH₂CH₂N(CD₃)₂ | Isotope-labeled for tracer studies |
The molecular formula of the deuterated variant (C₂₄D₆H₁₉NO) underscores the precision in derivatization, where deuterium atoms replace hydrogen at the dimethylamino group, enhancing metabolic stability without altering steric parameters [1].
The dimethylaminoethoxy side chain (−OCH₂CH₂N(CH₃)₂) is a critical determinant of biological activity. This moiety functions as a hydrogen-bond acceptor and confers basicity (pKa ~8.5–9.0), enabling ionic interactions with aspartate residues (e.g., Asp351 in the estrogen receptor ligand-binding domain) [3] [9]. Structural comparisons reveal that replacing the dimethylamino group with pyrrolidinyl or piperidinyl rings alters receptor binding kinetics, reducing antagonistic efficacy in breast cancer models [3] [7]. The ethyloxy linker (−CH₂CH₂−) provides optimal flexibility, positioning the tertiary nitrogen for salt-bridge formation with ERα. Notably, truncation or rigidification of this linker diminishes antiestrogenic activity by >80%, highlighting its role in orienting the pharmacophore [3] [6].
Table 2: Impact of Side Chain Modifications on Estrogen Receptor Binding
Side Chain Structure | Relative Binding Affinity (%) | Cellular Activity |
---|---|---|
−OCH₂CH₂N(CH₃)₂ | 100 (Reference) | Full antagonism in MCF-7 cells |
−OCH₂CH₂N(C₂H₅)₂ | 75 | Partial agonism |
−OCH₂CH₂N⁺(CH₃)₃ | 12 | Inactive |
−OCH₂C≡CH (propargyl) | 28 | Weak antagonism |
Metabolically, the dimethylamino group undergoes N-demethylation and oxidation, generating active species like hydroxylated intermediates that influence DNA adduct formation in hepatic tissues [3]. This bioactivation pathway distinguishes it from chlorinated analogs (e.g., toremifene), where steric hindrance limits genotoxic potential [3].
α-[4-(2-Dimethylaminoethoxy)phenyl]stilbene exhibits geometric isomerism due to restricted rotation around the ethylene double bond. The thermodynamically stable E-isomer (trans configuration) predominates (>95% in crystalline state), positioning the dimethylaminoethoxy and phenyl groups diagonally opposite, which maximizes ERα contact [1] [4]. In contrast, the Z-isomer (cis configuration) forces steric clashes between the 4-substituted phenyl rings, reducing receptor affinity by ~40-fold [4] [6].
Uterotrophic assays in murine models demonstrate that the E-isomer induces a delayed but sustained increase in uterine wet weight (2.5-fold at 24 hours post-dose), whereas the Z-isomer shows negligible activity. This latency arises from slower nuclear translocation of the E-isomer-ER complex compared to ethynylestradiol, corroborated by time-course gene expression profiles [4]. Computational simulations confirm the E-isomer adopts a linear conformation, facilitating deep insertion into the hydrophobic ligand-binding pocket of ERα, while the Z-isomer adopts a bent orientation incompatible with coactivator recruitment [6].
Table 3: Biological Impact of Stereochemistry
Isomer | Uterine Wet Weight Increase | ERα Binding (IC₅₀, nM) | Gene Activation Kinetics |
---|---|---|---|
E-isomer | 2.5-fold at 24h | 15.2 | Peak at 18–24h (delayed) |
Z-isomer | <1.2-fold | 610 | Undetectable |
17α-Ethynylestradiol | 11-fold at 18h | 0.8 | Peak at 8–12h (rapid) |
Morphometric analyses further reveal isomer-specific effects: The E-isomer elevates luminal epithelial cell height (11.08 μm at 24h vs. 8.75 μm baseline) and induces glandular hyperplasia, consistent with partial ER agonism [4]. These stereochemical nuances underscore the compound’s tissue-selective activity, positioning it as a prototypical SERM.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: